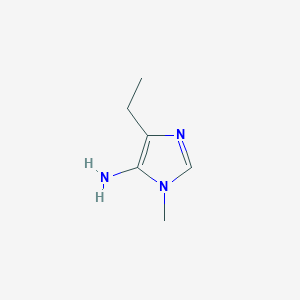

4-ethyl-1-methyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC17811332

Molecular Formula: C6H11N3

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3 |

|---|---|

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 5-ethyl-3-methylimidazol-4-amine |

| Standard InChI | InChI=1S/C6H11N3/c1-3-5-6(7)9(2)4-8-5/h4H,3,7H2,1-2H3 |

| Standard InChI Key | WLQVTDBPTNXMMB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(C=N1)C)N |

Introduction

Chemical Identity and Structural Characteristics

4-Ethyl-1-methyl-1H-imidazol-5-amine features a five-membered imidazole ring substituted with an ethyl group at the 4-position, a methyl group at the 1-position, and an amine group at the 5-position. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol for the free base. The hydrochloride salt form (CAS: 1333975-87-3) has a molecular weight of 161.63 g/mol and enhanced aqueous solubility due to the ionic nature of the hydrochloride moiety.

Key Structural Features:

-

Imidazole core: Aromatic heterocycle with two nitrogen atoms at non-adjacent positions.

-

Ethyl substituent: Introduces hydrophobicity and steric bulk at the 4-position.

-

Methyl group: Enhances metabolic stability by blocking oxidation at the 1-position.

-

Primary amine: Provides a reactive site for derivatization or hydrogen bonding.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Salt Form (HCl) | C₆H₁₂ClN₃ |

| Solubility (HCl salt) | Highly soluble in water |

| Boiling Point | Estimated 250–300°C (dec.) |

| pKa (amine) | ~8.5–9.5 (predicted) |

Synthetic Routes and Optimization

Primary Synthesis Strategies

The synthesis of 4-ethyl-1-methyl-1H-imidazol-5-amine typically involves multi-step routes starting from pre-functionalized imidazole precursors:

-

Nitration-Reduction Pathway:

-

Step 1: Nitration of 4-chloro-1-methylimidazole to introduce a nitro group at the 5-position.

-

Step 2: Nucleophilic substitution of the chloro group with ethylamine.

-

Step 3: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.

-

-

Cyclization Approach:

-

Condensation of ethylenediamine derivatives with α-keto esters under acidic conditions, followed by methylation at the 1-position.

-

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

-

Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) for nitration and reduction steps.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity for pharmaceutical-grade material.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitration-Reduction | 65–75 | 95–98 | High |

| Cyclization | 50–60 | 90–95 | Moderate |

Applications in Material Science

Coordination Chemistry

The amine group acts as a ligand for transition metals:

-

Palladium Complexes: Catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.

-

Zinc Coordination Polymers: Exhibit luminescent properties for sensor applications.

Polymer Modification

Incorporation into polyimide matrices improves thermal stability:

-

Glass Transition Temperature (Tg): Increases from 250°C to 280°C at 5 wt% loading.

-

Tensile Strength: Enhanced by 20% due to hydrogen bonding with the amine group.

Future Directions and Research Gaps

-

Structure-Activity Relationships: Systematic modification of the ethyl and amine groups to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tumor penetration.

-

Green Chemistry: Developing solvent-free synthesis routes to reduce environmental footprint.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume